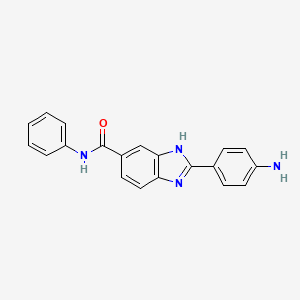![molecular formula C18H12F4 B12527076 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene CAS No. 797048-95-4](/img/structure/B12527076.png)
5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene: is an organic compound characterized by its unique structure, which includes a but-3-en-1-yl group, a fluorophenyl group, and a trifluorobenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene typically involves multiple steps, including the formation of the fluorophenyl and trifluorobenzene components, followed by their coupling through an ethynyl linkage. Common synthetic routes may include:
Formation of the Fluorophenyl Component: This step often involves the fluorination of a suitable phenyl precursor using reagents such as fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
Formation of the Trifluorobenzene Component:
Coupling Reaction: The final step involves coupling the fluorophenyl and trifluorobenzene components through an ethynyl linkage. This can be achieved using a palladium-catalyzed Sonogashira coupling reaction, where the ethynyl group is introduced using an alkyne precursor.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the but-3-en-1-yl group may be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions may target the ethynyl linkage, converting it to an alkene or alkane.
Substitution: The fluorophenyl and trifluorobenzene moieties can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
The compound’s unique structure may be explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers, coatings, and electronic components, due to its unique chemical properties.
作用机制
The mechanism by which 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorophenyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-{[4-(But-3-en-1-yl)-2-chlorophenyl]ethynyl}-1,2,3-trifluorobenzene: Similar structure with a chlorine atom instead of fluorine.
5-{[4-(But-3-en-1-yl)-2-bromophenyl]ethynyl}-1,2,3-trifluorobenzene: Similar structure with a bromine atom instead of fluorine.
5-{[4-(But-3-en-1-yl)-2-iodophenyl]ethynyl}-1,2,3-trifluorobenzene: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene imparts unique chemical properties, such as increased electronegativity and stability, compared to its chlorine, bromine, and iodine analogs. This can influence the compound’s reactivity, binding interactions, and overall performance in various applications.
属性
CAS 编号 |
797048-95-4 |
|---|---|
分子式 |
C18H12F4 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
5-[2-(4-but-3-enyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C18H12F4/c1-2-3-4-12-5-7-14(15(19)9-12)8-6-13-10-16(20)18(22)17(21)11-13/h2,5,7,9-11H,1,3-4H2 |
InChI 键 |
JJYKVYUMUMOHQZ-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
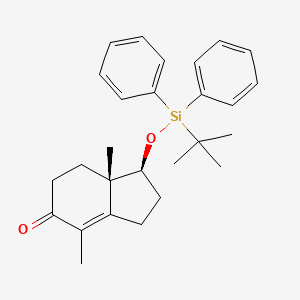
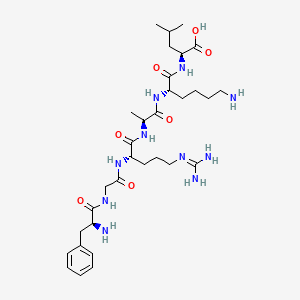
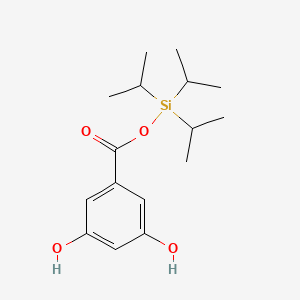
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
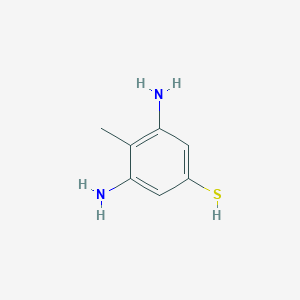
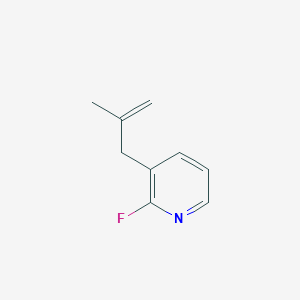
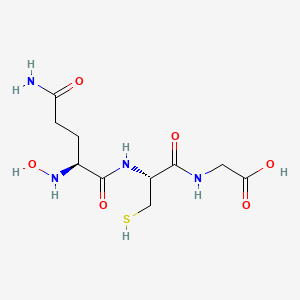
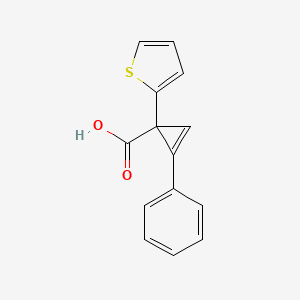
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
